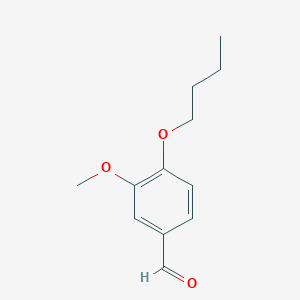

4-Butoxy-3-methoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-butoxy-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-4-7-15-11-6-5-10(9-13)8-12(11)14-2/h5-6,8-9H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDQRSBASPLRAOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10366361 | |

| Record name | 4-butoxy-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51301-87-2 | |

| Record name | 4-Butoxy-3-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51301-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-butoxy-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Butoxy-3-methoxybenzaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical and physical properties of 4-Butoxy-3-methoxybenzaldehyde, a derivative of vanillin (B372448). It includes a compilation of its known physicochemical characteristics, spectroscopic data, and a detailed experimental protocol for its synthesis via the Williamson ether synthesis. Furthermore, this guide explores the potential biological activities of this compound, drawing from the well-documented pharmacological effects of its parent compound, vanillin. The information is presented to support research and development activities in the fields of medicinal chemistry, pharmacology, and material science.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₃ | [1] |

| Molecular Weight | 208.25 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 51301-87-2 | [1] |

| Computed XLogP3 | 2.5 | [1] |

| Computed Topological Polar Surface Area | 35.5 Ų | [1] |

| Computed Rotatable Bond Count | 5 | [1] |

| Physical State | Oily liquid (predicted) | Inferred from similar compounds |

Table 2: Spectroscopic Data References

| Spectrum Type | Source Information |

| ¹³C NMR | SpectraBase |

| Mass Spectrometry (GC-MS) | NIST Mass Spectrometry Data Center |

| Infrared (FTIR) | SpectraBase (Technique: CAPILLARY CELL: NEAT) |

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The synthesis of this compound is commonly achieved through the Williamson ether synthesis, which involves the alkylation of the hydroxyl group of vanillin with a butyl halide. The following protocol is a generalized procedure based on the synthesis of similar alkoxybenzaldehyde derivatives.

Materials:

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

1-Bromobutane (B133212) (or other butyl halide)

-

Potassium Carbonate (K₂CO₃)

-

Butan-2-one (or other suitable solvent like acetone (B3395972) or DMF)

-

Diethyl ether

Procedure:

-

Dissolve vanillin in butan-2-one in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add potassium carbonate to the solution. The mixture is typically heated (e.g., to 60°C) and stirred for a period to activate the phenoxide.

-

Add 1-bromobutane to the reaction mixture.

-

The reaction mixture is then heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The product is extracted with diethyl ether.

-

The organic layer is washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

The crude product can be further purified by crystallization from a suitable solvent such as dichloromethane to yield this compound.

This protocol is adapted from the synthesis of 4-hexyloxy-3-methoxybenzaldehyde and may require optimization for the synthesis of the title compound.[2] A Russian patent describes a method for producing vanillyl butyl ether using n-butanol, vanillin, and a palladium catalyst under hydrogen pressure, suggesting an alternative reductive etherification approach.[3]

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the extensive research on its parent compound, vanillin, provides a strong basis for predicting its potential pharmacological effects. Vanillin is known to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[4][5][6] The butoxy modification may influence the lipophilicity and bioavailability of the molecule, potentially altering its potency and spectrum of activity.

Potential Anti-Inflammatory Effects

Vanillin has been shown to exert anti-inflammatory effects by modulating key signaling pathways. For instance, it can suppress the activation of NF-κB and downregulate the expression of pro-inflammatory cytokines.[4] It is plausible that this compound could retain or even enhance these properties due to increased cell membrane permeability.

Potential Anti-Cancer Activity

The anti-cancer properties of vanillin have been attributed to its ability to interfere with signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK pathway.[4] Derivatives of vanillin have been investigated for their anti-proliferative effects on various cancer cell lines.[2]

Potential Neuroprotective Effects

Vanillin has demonstrated neuroprotective effects in various models, potentially through its antioxidant properties and its ability to modulate pathways involved in neuronal cell death.[5] The structural similarity of this compound suggests it may also exhibit neuroprotective activities.

Safety and Handling

Based on GHS classifications for this compound, the compound may cause an allergic skin reaction and serious eye irritation.[1] Standard laboratory safety protocols should be followed when handling this chemical, including the use of personal protective equipment such as gloves and safety glasses.

Conclusion

This compound is a vanillin derivative with potential applications in various fields, including flavor and fragrance, and as a scaffold in medicinal chemistry. While experimental data on its physical properties are scarce, its synthesis is achievable through established methods like the Williamson ether synthesis. The known biological activities of vanillin suggest that this compound may possess valuable pharmacological properties, warranting further investigation into its specific effects on biological pathways. This guide provides a foundational resource for researchers interested in exploring the chemical and biological landscape of this compound.

References

- 1. This compound | C12H16O3 | CID 2063822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Hexyloxy-3-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RU2696427C1 - Method of producing vanilyl butyl ether - Google Patents [patents.google.com]

- 4. Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits [mdpi.com]

- 5. Vanillin: a review on the therapeutic prospects of a popular flavouring molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure Elucidation of 4-Butoxy-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4-Butoxy-3-methoxybenzaldehyde, a substituted aromatic aldehyde of interest in various chemical and pharmaceutical research domains. This document outlines the key analytical techniques and experimental protocols utilized to confirm the molecular structure of this compound, presenting data in a clear and accessible format for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound possesses a central benzene (B151609) ring substituted with an aldehyde group, a methoxy (B1213986) group, and a butoxy group. The elucidation of this structure relies on a combination of spectroscopic methods and synthetic verification.

| Property | Value |

| Molecular Formula | C₁₂H₁₆O₃ |

| Molecular Weight | 208.25 g/mol [1][2] |

| IUPAC Name | This compound[1] |

| CAS Number | 51301-87-2[1] |

Synthesis of this compound

The synthesis of this compound is typically achieved via the Williamson ether synthesis, a robust and widely used method for preparing ethers.[3][4][5] This involves the reaction of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) with an appropriate butyl halide, such as 1-bromobutane (B133212), in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve vanillin (1.0 equivalent) in a suitable polar aprotic solvent such as acetone (B3395972) or dimethylformamide (DMF).

-

Addition of Base: Add anhydrous potassium carbonate (K₂CO₃) (1.5 equivalents) to the solution. The mixture is stirred vigorously to facilitate the formation of the phenoxide ion.

-

Addition of Alkyl Halide: To the stirring suspension, add 1-bromobutane (1.1 equivalents) dropwise.

-

Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure to remove the solvent.

-

Purification: The crude product is then purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to yield pure this compound.

Spectroscopic Data and Structure Elucidation

The structural confirmation of this compound is accomplished through the combined analysis of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the aldehyde proton, the methoxy protons, and the protons of the butoxy group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | s | 1H | Aldehyde (-CHO) |

| ~7.4 | d | 1H | Aromatic (H-6) |

| ~7.3 | dd | 1H | Aromatic (H-2) |

| ~6.9 | d | 1H | Aromatic (H-5) |

| ~4.0 | t | 2H | Butoxy (-OCH₂-) |

| ~3.9 | s | 3H | Methoxy (-OCH₃) |

| ~1.8 | m | 2H | Butoxy (-CH₂-) |

| ~1.5 | m | 2H | Butoxy (-CH₂-) |

| ~0.9 | t | 3H | Butoxy (-CH₃) |

Note: Predicted chemical shifts and multiplicities based on analysis of similar compounds.

The carbon NMR spectrum will show signals for each unique carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~191 | Aldehyde (C=O) |

| ~154 | Aromatic (C-4) |

| ~150 | Aromatic (C-3) |

| ~130 | Aromatic (C-1) |

| ~127 | Aromatic (C-6) |

| ~112 | Aromatic (C-5) |

| ~110 | Aromatic (C-2) |

| ~69 | Butoxy (-OCH₂-) |

| ~56 | Methoxy (-OCH₃) |

| ~31 | Butoxy (-CH₂-) |

| ~19 | Butoxy (-CH₂-) |

| ~14 | Butoxy (-CH₃) |

Note: Predicted chemical shifts based on available data for the compound and related structures.[1]

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer. For ¹H NMR, a spectral width of 0-12 ppm is typically used. For ¹³C NMR, a spectral width of 0-220 ppm is appropriate.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ is expected at m/z 208, corresponding to the molecular weight of the compound.

| m/z | Proposed Fragment |

| 208 | [M]⁺ (Molecular Ion)[1] |

| 152 | [M - C₄H₈]⁺ (Loss of butene)[1] |

| 151 | [M - C₄H₉]⁺ (Loss of butyl radical)[1] |

| 123 | [M - C₄H₉O]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). A typical temperature program would be: initial temperature of 60°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

MS Analysis: The eluent from the GC column is introduced into the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for generating ions. The mass analyzer (e.g., a quadrupole) scans a mass range of m/z 50-500.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2960-2850 | C-H stretch | Aliphatic (Butoxy group) |

| ~2830, ~2730 | C-H stretch | Aldehyde |

| ~1680 | C=O stretch | Aldehyde |

| ~1590, ~1510 | C=C stretch | Aromatic ring |

| ~1260 | C-O stretch | Aryl ether |

| ~1140 | C-O stretch | Alkyl ether |

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: The sample is placed in the IR beam of an FTIR spectrometer. The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of an unknown compound like this compound follows a logical progression of analytical techniques.

This comprehensive approach, combining synthesis with a suite of spectroscopic techniques, provides unambiguous confirmation of the structure of this compound. The data and protocols presented herein serve as a valuable resource for researchers working with this and related compounds.

References

- 1. This compound | C12H16O3 | CID 2063822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Butoxy-4-methoxybenzaldehyde | C12H16O3 | CID 592471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cactus.utahtech.edu [cactus.utahtech.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

4-Butoxy-3-methoxybenzaldehyde IUPAC name and synonyms

This technical guide provides a comprehensive overview of 4-Butoxy-3-methoxybenzaldehyde, a vanillin (B372448) derivative with potential applications in various scientific fields. The document details its chemical identity, physicochemical properties, a representative synthesis protocol, and a visual representation of the synthetic workflow, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity

The nomenclature and various identifiers for this compound are crucial for accurate documentation and research.

IUPAC Name: this compound[1]

Synonyms:

-

Vanillin butyl ether

-

3-methoxy-4-butoxybenzaldehyde

-

4-Butoxy-3-methoxy-benzaldehyde

-

Benzaldehyde, 4-butoxy-3-methoxy-

-

4-butyloxy-3-methoxybenzaldehyde

-

CAS Number: 51301-87-2[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for experimental design, including solubility and reactivity considerations.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₃ | PubChem[1] |

| Molecular Weight | 208.25 g/mol | PubChem[1] |

| Appearance | Liquid (predicted) | Sigma-Aldrich |

| XLogP3 | 2.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

| Exact Mass | 208.109944368 Da | PubChem[1] |

| Monoisotopic Mass | 208.109944368 Da | PubChem[1] |

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound via Williamson ether synthesis, adapted from a method used for a similar vanillin derivative.[2]

Objective: To synthesize this compound from vanillin and 1-bromobutane (B133212).

Materials:

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

1-Bromobutane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Butan-2-one (methyl ethyl ketone, MEK)

-

Diethyl ether

-

Deionized water

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve vanillin (1.0 equivalent) in butan-2-one.

-

Addition of Base: Add anhydrous potassium carbonate (1.0 equivalent) to the solution.

-

Initial Stirring: Heat the mixture to 60°C and stir for 30 minutes.

-

Addition of Alkyl Halide: Add 1-bromobutane (1.0 equivalent) to the reaction mixture.

-

Reflux: Increase the temperature to reflux and maintain for 3-4 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Extraction: Extract the product into diethyl ether. Wash the organic layer with deionized water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Crystallization: Crystallize the resulting crude product from dichloromethane to obtain pure this compound.

Synthesis Workflow Diagram

The logical flow of the synthesis protocol is illustrated in the following diagram.

Caption: Workflow for the synthesis of this compound.

References

physical and chemical properties of 4-Butoxy-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Butoxy-3-methoxybenzaldehyde, a valuable aromatic aldehyde intermediate in various fields of chemical synthesis. This document details its structural characteristics, physicochemical parameters, and provides established experimental protocols for its synthesis and characterization. The information presented is intended to support researchers, scientists, and professionals in drug development in the effective utilization of this compound.

Chemical and Physical Properties

This compound, also known as vanillin (B372448) butyl ether, is a derivative of vanillin where the hydroxyl group has been replaced by a butoxy group.[1] This modification significantly alters its physical properties, particularly its solubility and boiling point.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | Vanillin butyl ether, 3-methoxy-4-butoxybenzaldehyde | [1] |

| CAS Number | 51301-87-2 | [1] |

| Molecular Formula | C₁₂H₁₆O₃ | [1] |

| Molecular Weight | 208.25 g/mol | [1] |

| Appearance | White to light yellow solid (inferred from related compounds) | N/A |

| Melting Point | Not explicitly reported, but expected to be a low-melting solid or an oil at room temperature. For comparison, 4-benzyloxy-3-methoxybenzaldehyde (B140485) has a melting point of 62-64 °C.[2] | N/A |

| Boiling Point | Not explicitly reported. For comparison, 4-methoxybenzaldehyde (B44291) boils at 248 °C.[3] | N/A |

| Solubility | Poorly soluble in water; soluble in common organic solvents such as ethanol, methanol (B129727), chloroform (B151607), and dimethylformamide.[4][5] | N/A |

| XLogP3 | 2.5 | [1] |

Experimental Protocols

Synthesis via Williamson Ether Synthesis

A common and effective method for the preparation of this compound is the Williamson ether synthesis, starting from the readily available 4-hydroxy-3-methoxybenzaldehyde (vanillin).[6][7][8][9] This Sₙ2 reaction involves the deprotonation of the hydroxyl group of vanillin to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, in this case, 1-bromobutane (B133212).

Materials:

-

4-hydroxy-3-methoxybenzaldehyde (vanillin)

-

1-Bromobutane

-

Potassium carbonate (K₂CO₃) or another suitable base (e.g., NaOH, NaH)[6]

-

Acetone (B3395972) or butan-2-one as solvent[10]

-

Diethyl ether

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxy-3-methoxybenzaldehyde (1 equivalent) in acetone or butan-2-one.[10]

-

Add finely ground potassium carbonate (1.5-2 equivalents).[10]

-

Heat the mixture to a gentle reflux with vigorous stirring.

-

Add 1-bromobutane (1.1-1.5 equivalents) dropwise to the refluxing mixture.

-

Continue refluxing for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[10]

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in diethyl ether and wash with a 5% sodium hydroxide (B78521) solution to remove any unreacted vanillin, followed by washing with water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Evaporate the solvent to yield the crude this compound.

-

Further purification can be achieved by crystallization from a suitable solvent like dichloromethane or by column chromatography on silica (B1680970) gel.[10]

Spectroscopic Characterization

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in about 0.7 mL of deuterated chloroform (CDCl₃).

-

Analysis: Transfer the solution to a 5 mm NMR tube. Record ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00).

Expected Spectral Data:

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.84 | s | 1H | -CHO |

| ~7.42 | d | 1H | Ar-H |

| ~7.39 | s | 1H | Ar-H |

| ~6.95 | d | 1H | Ar-H |

| ~4.10 | t | 2H | -O-CH₂- |

| ~3.92 | s | 3H | -O-CH₃ |

| ~1.85 | m | 2H | -CH₂- |

| ~1.52 | m | 2H | -CH₂- |

| ~0.99 | t | 3H | -CH₃ |

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~191.0 | C=O (aldehyde) |

| ~154.0 | Ar-C |

| ~150.0 | Ar-C |

| ~130.0 | Ar-C |

| ~126.5 | Ar-CH |

| ~112.0 | Ar-CH |

| ~109.5 | Ar-CH |

| ~69.0 | -O-CH₂- |

| ~56.0 | -O-CH₃ |

| ~31.0 | -CH₂- |

| ~19.0 | -CH₂- |

| ~13.8 | -CH₃ |

Procedure:

-

Sample Preparation: A thin film of the neat liquid or solid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Analysis: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

Expected Spectral Data:

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Strong | C-H stretching (alkane) |

| ~2830, ~2730 | Medium | C-H stretching (aldehyde) |

| ~1685 | Strong | C=O stretching (aldehyde) |

| ~1590, ~1510 | Medium-Strong | C=C stretching (aromatic) |

| ~1260 | Strong | C-O-C stretching (aryl ether) |

| ~1140 | Strong | C-O-C stretching (alkyl ether) |

Procedure:

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Analysis: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass-to-charge ratio (m/z) of the resulting fragments is recorded.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z = 208

-

Major Fragments:

-

m/z = 151 (Loss of -C₄H₉)

-

m/z = 152 (Loss of -C₄H₈)

-

Other fragments corresponding to the cleavage of the butoxy and methoxy (B1213986) groups.

-

Safety and Handling

This compound is classified with the following hazards:

Precautionary Measures:

-

Wear protective gloves, clothing, and eye/face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a well-ventilated place. Keep container tightly closed.

Conclusion

This compound is a versatile synthetic intermediate with well-defined chemical and physical properties. The experimental protocols provided in this guide for its synthesis and characterization are robust and can be readily implemented in a standard organic chemistry laboratory. Adherence to appropriate safety measures is crucial when handling this compound. This technical guide serves as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development.

References

- 1. This compound | C12H16O3 | CID 2063822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-BENZYLOXY-3-METHOXYBENZALDEHYDE | 2426-87-1 [chemicalbook.com]

- 3. volochem.com [volochem.com]

- 4. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. jk-sci.com [jk-sci.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 10. 4-Hexyloxy-3-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

4-Butoxy-3-methoxybenzaldehyde molecular weight

An In-depth Technical Guide to 4-Butoxy-3-methoxybenzaldehyde

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, with a central focus on its molecular weight and related characteristics. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Properties

This compound is an aromatic aldehyde with the molecular formula C12H16O3.[1] Its chemical structure consists of a benzene (B151609) ring substituted with a butoxy group, a methoxy (B1213986) group, and a formyl group.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 208.25 g/mol | PubChem[1] |

| Molecular Formula | C12H16O3 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 51301-87-2 | PubChem[1][2] |

| XLogP3 | 2.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

| Exact Mass | 208.109944368 Da | PubChem[1] |

| Monoisotopic Mass | 208.109944368 Da | PubChem[1] |

Synthesis Protocol: Williamson Ether Synthesis

The following is a generalized experimental protocol for the synthesis of this compound, based on the Williamson ether synthesis, a common method for preparing ethers. This protocol is adapted from procedures for similar alkoxy-methoxybenzaldehyde compounds.

Materials and Reagents

-

Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde)

-

1-Bromobutane (B133212) (or 1-iodobutane)

-

Potassium carbonate (K2CO3) or Sodium hydroxide (B78521) (NaOH)

-

Acetone or Dimethylformamide (DMF) as solvent

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Deionized water

Experimental Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve vanillin (1 equivalent) in the chosen solvent (e.g., acetone).

-

Addition of Base: Add a base such as potassium carbonate (1.5-2 equivalents) to the solution. The base will deprotonate the hydroxyl group of vanillin.

-

Addition of Alkyl Halide: Add 1-bromobutane (1.1-1.2 equivalents) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain it for several hours (typically 4-24 hours), monitoring the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution and then with water.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography or recrystallization to yield the final product.

Characterization

The synthesized compound should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[1]

Visualized Workflow and Logical Relationships

The following diagrams illustrate the logical workflow of the synthesis and a conceptual relationship of this compound to its parent compound.

Caption: A workflow diagram for the synthesis of this compound.

Caption: The chemical relationship between Vanillin and its butoxy derivative.

Safety and Handling

This compound may cause skin and serious eye irritation.[1] It is recommended to handle this chemical with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Solubility of 4-Butoxy-3-methoxybenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Butoxy-3-methoxybenzaldehyde, a key intermediate in the synthesis of various organic compounds. Due to a lack of publicly available quantitative solubility data, this document focuses on providing detailed experimental protocols for determining solubility and a qualitative assessment based on the compound's chemical structure.

Quantitative Solubility Data

A thorough literature search did not yield specific quantitative solubility data for this compound in common organic solvents. Researchers are encouraged to use the experimental protocols outlined in this guide to determine these values empirically. The following table is provided as a template for recording experimental solubility data.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination |

| e.g., Ethanol | e.g., 25 | e.g., Gravimetric | |

| e.g., Acetone | e.g., 25 | e.g., Spectroscopic | |

| e.g., Dichloromethane | e.g., 25 | ||

| e.g., Toluene | e.g., 25 | ||

| e.g., Hexane | e.g., 25 |

Qualitative Solubility Profile

Based on the principles of "like dissolves like," the molecular structure of this compound suggests a favorable solubility profile in a range of organic solvents. The presence of a polar benzaldehyde (B42025) group and ether linkages contributes to its potential solubility in polar organic solvents, while the butyl and phenyl groups suggest solubility in non-polar solvents.

-

Expected High Solubility: In polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol), where dipole-dipole interactions and hydrogen bonding can occur.

-

Expected Moderate to High Solubility: In non-polar aromatic solvents (e.g., toluene, benzene) due to the presence of the benzene (B151609) ring.

-

Expected Lower Solubility: In non-polar aliphatic solvents (e.g., hexane, cyclohexane), although the butyl chain may provide some affinity.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the qualitative and quantitative determination of the solubility of this compound.

3.1. Qualitative Solubility Classification

This method allows for a rapid assessment of solubility in various solvents to classify the compound.

-

Materials:

-

This compound

-

Small test tubes

-

Vortex mixer

-

A selection of organic solvents (e.g., ethanol, acetone, dichloromethane, toluene, hexane)

-

Water

-

5% aqueous NaOH solution

-

5% aqueous HCl solution

-

-

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.

-

Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.[1]

-

Observe if the solid dissolves completely.

-

Classify the solubility as:

-

Soluble: If the compound dissolves completely.

-

Slightly Soluble: If a portion of the compound dissolves.

-

Insoluble: If the compound does not visibly dissolve.

-

-

To further classify the compound based on its acidic or basic properties, perform solubility tests in 5% NaOH and 5% HCl if it is insoluble in water.[2][3]

-

3.2. Quantitative Solubility Determination (Shake-Flask Method)

This widely used method provides a quantitative measure of solubility at a specific temperature.

-

Materials:

-

This compound

-

Selected organic solvent

-

Screw-capped vials

-

Constant temperature bath with a shaker or rotator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

A method for quantifying the dissolved solute (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis).

-

-

Procedure:

-

Add an excess amount of this compound to a screw-capped vial. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Seal the vial tightly and place it in a constant temperature bath.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[4] The time required may need to be determined empirically.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any solid particles.

-

Quantify the amount of dissolved this compound in the aliquot. This can be done by:

-

Gravimetric Analysis: Evaporate the solvent from the aliquot and weigh the remaining solid residue.

-

Spectroscopic Analysis: Measure the absorbance of the solution at a specific wavelength and determine the concentration using a pre-established calibration curve.

-

Chromatographic Analysis (HPLC): Determine the concentration by comparing the peak area to that of known standards.

-

-

Calculate the solubility in units such as g/100 mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination process.

Caption: Experimental workflow for quantitative solubility determination using the shake-flask method.

References

Navigating the Safety Landscape of 4-Butoxy-3-methoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for 4-Butoxy-3-methoxybenzaldehyde (CAS No. 51301-87-2). Due to the limited availability of a detailed Safety Data Sheet (SDS) for this specific compound, this guide synthesizes information from publicly available databases and extrapolates from data on structurally analogous compounds. All information presented herein should be utilized as a foundational guideline, supplemented by professional judgment and, where possible, in-house safety assessments.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

-

Skin Sensitization, Category 1: May cause an allergic skin reaction.

-

Serious Eye Irritation, Category 2: Causes serious eye irritation.

General assessments of similar aromatic aldehydes suggest potential for respiratory tract irritation.

Physicochemical and Toxicological Data

The following tables summarize the available quantitative data for this compound and a structurally related compound, 4-Butoxybenzaldehyde. The lack of specific toxicological data for the target compound necessitates a cautious approach, treating it with the same or greater care as its analogues.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₃ | PubChem |

| Molecular Weight | 208.25 g/mol | PubChem |

| Appearance | Not Available | - |

| Boiling Point | Not Available | - |

| Flash Point | Not Available | - |

| Solubility | Not Available | - |

Table 2: Toxicological Data Comparison

| Parameter | This compound | 4-Butoxybenzaldehyde (Analogue) | Source |

| Acute Oral Toxicity (LD50) | Not Available | Not Available | - |

| Acute Dermal Toxicity (LD50) | Not Available | Not Available | - |

| Acute Inhalation Toxicity (LC50) | Not Available | Not Available | - |

| Carcinogenicity | No data available to indicate carcinogenicity. | Not classified as a carcinogen. | General Chemical Databases |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. The GHS classifications provided by PubChem are based on notifications to the ECHA C&L Inventory. The methodologies for skin sensitization and eye irritation studies would typically follow OECD (Organisation for Economic Co-operation and Development) guidelines, such as:

-

OECD Guideline 429: Skin Sensitisation: Local Lymph Node Assay (LLNA)

-

OECD Guideline 405: Acute Eye Irritation/Corrosion

Professionals intending to conduct further toxicological studies should refer to these standardized protocols.

Safe Handling and Storage

Adherence to proper laboratory procedures is paramount when handling this compound.

4.1. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. Ensure full skin coverage.

-

Respiratory Protection: In case of insufficient ventilation or potential for aerosolization, use a NIOSH-approved respirator with an organic vapor cartridge.

4.2. Engineering Controls

-

Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

-

Eyewash stations and safety showers must be readily accessible.

4.3. Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents and sources of ignition.

Emergency Procedures

5.1. First Aid Measures

A logical workflow for first aid is presented below.

5.2. Spill Response

A systematic approach to managing a spill is crucial to prevent exposure and environmental contamination.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Disclaimer: This guide is intended for informational purposes only and is based on the best currently available data. It is not a substitute for a formal Safety Data Sheet. All personnel handling this chemical should be adequately trained in laboratory safety and chemical handling procedures. The user assumes all responsibility for the safe handling and use of this product.

The Pharmacological Potential of 4-Butoxy-3-methoxybenzaldehyde and Its Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butoxy-3-methoxybenzaldehyde, also known as Vanillyl Butyl Ether (VBE), is an aromatic compound that has garnered increasing interest in the scientific community for its diverse biological activities. As a derivative of vanillin, a well-known flavoring agent with its own array of bioactive properties, VBE and its synthesized derivatives present a promising scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the reported biological activities of this compound and its derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated cellular and experimental workflows.

Core Biological Activities

Research into this compound and its chemical relatives has revealed a spectrum of pharmacological effects. The core structure, characterized by a substituted benzene (B151609) ring, is amenable to chemical modification, leading to the generation of diverse derivatives such as Schiff bases and chalcones with enhanced or novel biological functions. The primary activities investigated include:

-

Anticancer Activity: The ability to inhibit the proliferation of cancer cells and induce apoptosis.

-

Antimicrobial Activity: The capacity to inhibit the growth of or kill pathogenic microorganisms, including bacteria and fungi.

-

Anti-inflammatory Activity: The potential to reduce inflammation and its associated physiological responses.

-

Antioxidant Activity: The capability to neutralize harmful free radicals, thereby mitigating oxidative stress.[1]

Anticancer Activity of Benzaldehyde (B42025) Derivatives

While specific quantitative anticancer data for this compound derivatives are limited in publicly accessible literature, studies on structurally similar benzyloxybenzaldehyde derivatives provide valuable insights into the potential of this class of compounds.

Table 1: Anticancer Activity of Benzyloxybenzaldehyde Derivatives against HL-60 Cells

| Compound | Structure | IC50 (µM) |

| 2-(Benzyloxy)benzaldehyde | R = H | > 10 |

| 2-(Benzyloxy)-4-methoxybenzaldehyde | R = 4-OCH3 | > 10 |

| 2-(Benzyloxy)-5-methoxybenzaldehyde | R = 5-OCH3 | 8.5 |

| 2-[(3-Methoxybenzyl)oxy]benzaldehyde | R' = 3-OCH3 | 1.2 |

Data extracted from studies on related benzaldehyde derivatives, presented here as a proxy for potential activity.

The mechanism of action for these active compounds has been shown to involve the induction of apoptosis and cell cycle arrest at the G2/M phase in human leukemia (HL-60) cells. This is often associated with a loss of mitochondrial membrane potential.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Workflow for MTT Assay

Caption: Workflow of the MTT assay for determining cell viability.

Detailed Steps:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubation: Incubate the plates for a period of 24 to 72 hours.

-

MTT Addition: After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC50) values.

Antimicrobial Activity of Benzaldehyde Derivatives

Chalcone (B49325) and Schiff base derivatives of substituted benzaldehydes have demonstrated notable antimicrobial properties. The α,β-unsaturated ketone moiety in chalcones and the azomethine group in Schiff bases are often crucial for their biological activity.

Table 2: Antimicrobial Activity of Chalcone Derivatives of 3-Benzyloxy-4-methoxybenzaldehyde

| Compound | R Group | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| 2c | 4-Methoxy | 18 | 16 | 62.5 | 125 |

| 2d | 4-Methyl | 17 | 15 | 125 | 250 |

| 2i | 2-Chloro | 18 | 17 | 62.5 | 62.5 |

Data from a study on chalcone derivatives of a structurally related benzaldehyde.[2]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow for Broth Microdilution Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

-

Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe, no compound) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity of Benzaldehyde Derivatives

Vanillyl Butyl Ether (VBE) is reported to possess anti-inflammatory properties.[1] While specific quantitative data for its derivatives are not widely available, the carrageenan-induced paw edema model is a standard in vivo assay to evaluate the anti-inflammatory potential of novel compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is used to assess the acute anti-inflammatory activity of pharmacological agents.

Workflow for Carrageenan-Induced Paw Edema Assay

Caption: Workflow of the carrageenan-induced paw edema assay.

Detailed Steps:

-

Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions.

-

Compound Administration: Administer the test compounds and a control (e.g., a standard anti-inflammatory drug like indomethacin) orally or intraperitoneally.

-

Induction of Edema: After a set period (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Signaling Pathways

The precise signaling pathways modulated by this compound and its derivatives are still under investigation. However, based on the activities of related compounds, several pathways are likely to be involved.

Potential Signaling Pathways in Anticancer Activity

Caption: Potential mechanism of anticancer activity involving apoptosis and cell cycle arrest.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with a range of biological activities. The available data, primarily from structurally related analogs, suggest significant potential for the development of new anticancer, antimicrobial, and anti-inflammatory agents. Future research should focus on the synthesis and systematic biological evaluation of a broader library of this compound derivatives to establish clear structure-activity relationships. Elucidating the specific molecular targets and signaling pathways will be crucial for optimizing their therapeutic potential and advancing them through the drug discovery pipeline. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation of this versatile chemical scaffold.

References

The Industrial Potential of 4-Butoxy-3-methoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Butoxy-3-methoxybenzaldehyde, a vanillin (B372448) derivative, is an aromatic aldehyde with significant potential across various industrial sectors, including pharmaceuticals, flavors, and fragrances. Its structural similarity to vanillin, a widely used flavoring agent and chemical intermediate, suggests a range of applications stemming from its unique physicochemical properties. This technical guide provides an in-depth overview of the synthesis, potential industrial applications, and biological significance of this compound, tailored for a scientific audience.

Chemical and Physical Properties

This compound is characterized by the presence of a butoxy group at the C4 position and a methoxy (B1213986) group at the C3 position of the benzaldehyde (B42025) ring. These functional groups play a crucial role in determining its reactivity, solubility, and olfactory properties.

| Property | Value |

| Molecular Formula | C₁₂H₁₆O₃[1] |

| Molecular Weight | 208.25 g/mol [1] |

| CAS Number | 51301-87-2[1] |

| Appearance | Not explicitly stated in search results, but likely a liquid or low-melting solid. |

| Solubility | Expected to be soluble in organic solvents. |

Synthesis of this compound

The primary synthetic route to this compound is through the Williamson ether synthesis, a well-established method for forming ethers.[2][3][4][5] This reaction involves the O-alkylation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with a butyl halide.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of similar vanillin ethers and may require optimization.

Materials:

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

1-Bromobutane (B133212) (or 1-iodobutane)

-

Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

-

Acetone (B3395972) or Dimethylformamide (DMF)

-

Dichloromethane (B109758) (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl Acetate (B1210297) (for chromatography)

Procedure:

-

In a round-bottom flask, dissolve vanillin (1 equivalent) in acetone or DMF.

-

Add potassium carbonate (1.5-2 equivalents) to the solution.

-

Add 1-bromobutane (1.1-1.5 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Quantitative Data (Hypothetical):

-

Yield: 85-95% (dependent on reaction conditions and purification)

-

Purity: >98% (as determined by GC-MS and NMR)

References

4-Butoxy-3-methoxybenzaldehyde: A Comprehensive Technical Guide for Drug Development Professionals

An In-depth Whitepaper on a Promising Vanillin (B372448) Derivative

Abstract

Vanillin, a well-known aromatic compound, serves as a versatile scaffold in medicinal chemistry due to its favorable safety profile and reactive functional groups.[1][2][3] Its derivatives have garnered significant attention for their broad pharmacological activities, including anticancer, antioxidant, antibacterial, and anti-inflammatory properties.[4] This technical guide focuses on a specific vanillin derivative, 4-Butoxy-3-methoxybenzaldehyde, providing a detailed overview of its synthesis, physicochemical properties, and potential applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a foundation for further investigation and utilization of this compound.

Introduction to Vanillin and its Derivatives

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a phenolic aldehyde that is the primary component of vanilla bean extract.[5] Its structure, featuring hydroxyl, methoxy, and aldehyde functionalities, allows for diverse chemical modifications, leading to a vast library of derivatives with enhanced biological activities and improved pharmacokinetic profiles.[1][4] The modification of the phenolic hydroxyl group to form ether linkages is a common strategy to modulate the lipophilicity and, consequently, the biological activity of vanillin-based compounds. This compound, also known as vanillin butyl ether, is an example of such a derivative, where the hydroxyl group is replaced by a butoxy group.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a drug candidate is fundamental for formulation development and pharmacokinetic studies. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [6] |

| Synonyms | Vanillin butyl ether, 3-methoxy-4-butoxybenzaldehyde | [6] |

| CAS Number | 51301-87-2 | [6] |

| Molecular Formula | C12H16O3 | [6] |

| Molecular Weight | 208.25 g/mol | [6] |

| Appearance | Not specified in literature; likely a solid or liquid | - |

| Melting Point | Not specified in literature | - |

| Boiling Point | Not specified in literature | - |

| Solubility | Not specified in literature; expected to be soluble in organic solvents | - |

| SMILES | CCCCOC1=C(C=C(C=C1)C=O)OC | [6] |

| InChIKey | VDQRSBASPLRAOM-UHFFFAOYSA-N | [6] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the Williamson ether synthesis, a well-established method for forming ethers. This involves the reaction of the sodium salt of vanillin (vanillinate) with an alkyl halide, in this case, a butyl halide.

General Synthesis Pathway

The synthesis can be visualized as a two-step process, starting from vanillin.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

Vanillin

-

Sodium hydroxide (B78521) (NaOH)

-

1-Bromobutane

-

Dimethylformamide (DMF) or Acetone (as solvent)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

-

Deprotonation of Vanillin: In a round-bottom flask, dissolve vanillin in a suitable polar aprotic solvent such as DMF or acetone. Add one equivalent of a base, like sodium hydroxide, to the solution and stir at room temperature for 30 minutes to form the sodium vanillinate salt.

-

Etherification: To the resulting solution, add a slight excess (1.1 to 1.5 equivalents) of 1-bromobutane.[7] Heat the reaction mixture to a temperature of 60-80°C and maintain it for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[7]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Final Product: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to yield pure this compound.

Spectral Characterization

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques. Below are the expected spectral data based on its structure and data from similar compounds.

| Technique | Expected Peaks/Signals |

| ¹H NMR (CDCl₃) | δ ~9.8 (s, 1H, -CHO), ~7.4 (d, 1H, Ar-H), ~7.3 (s, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~4.1 (t, 2H, -OCH₂-), ~3.9 (s, 3H, -OCH₃), ~1.8 (m, 2H, -CH₂-), ~1.5 (m, 2H, -CH₂-), ~1.0 (t, 3H, -CH₃) ppm. |

| ¹³C NMR (CDCl₃) | δ ~191 (C=O), ~154 (C-O), ~150 (C-O), ~130 (Ar-C), ~126 (Ar-C), ~112 (Ar-C), ~110 (Ar-C), ~69 (-OCH₂-), ~56 (-OCH₃), ~31 (-CH₂-), ~19 (-CH₂-), ~14 (-CH₃) ppm. |

| IR (KBr) | ~2960-2870 cm⁻¹ (C-H stretch, alkyl), ~2830-2730 cm⁻¹ (C-H stretch, aldehyde), ~1685 cm⁻¹ (C=O stretch, aldehyde), ~1590, 1510 cm⁻¹ (C=C stretch, aromatic), ~1260 cm⁻¹ (C-O stretch, ether) cm⁻¹. |

| Mass Spec (EI) | m/z 208 (M⁺), fragments corresponding to the loss of butyl, butoxy, and formyl groups. |

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activity of this compound are limited in publicly available literature, the broader class of vanillin derivatives has shown significant potential in various therapeutic areas. The introduction of a butoxy group increases the lipophilicity of the vanillin scaffold, which may enhance its ability to cross cell membranes and interact with intracellular targets.

Potential areas for investigation include:

-

Anticancer Activity: Vanillin and its derivatives have been reported to induce apoptosis and inhibit the proliferation of various cancer cell lines.[4] The potential mechanism could involve the modulation of key signaling pathways such as Wnt/β-catenin.

-

Antioxidant and Anti-inflammatory Effects: The phenolic nature of vanillin contributes to its antioxidant properties.[2] Ether derivatives may retain or even enhance this activity. Anti-inflammatory effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes like COX-2.[4]

-

Antimicrobial Activity: Vanillin derivatives have demonstrated activity against a range of bacteria and fungi.[2][3] The increased lipophilicity of the butoxy derivative could improve its efficacy against microbial membranes.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, derivative of vanillin. Its straightforward synthesis and modifiable structure make it an attractive candidate for further investigation in drug discovery programs. Future research should focus on:

-

Comprehensive Biological Screening: Evaluating its activity in a wide range of assays to identify its primary therapeutic potential.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which it exerts its biological effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing related analogs to optimize potency and selectivity.

-

In vivo Efficacy and Safety Profiling: Assessing its therapeutic effects and toxicological profile in relevant animal models.

This technical guide provides a foundational understanding of this compound, encouraging further exploration of its potential as a novel therapeutic agent.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. jddtonline.info [jddtonline.info]

- 3. jddtonline.info [jddtonline.info]

- 4. mdpi.com [mdpi.com]

- 5. Vanillin - Wikipedia [en.wikipedia.org]

- 6. This compound | C12H16O3 | CID 2063822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN109942382B - Method for synthesizing vanillyl alcohol ether - Google Patents [patents.google.com]

Methodological & Application

Application Note: Synthesis of 4-Butoxy-3-methoxybenzaldehyde from Vanillin

Abstract

This document provides a detailed protocol for the synthesis of 4-Butoxy-3-methoxybenzaldehyde from vanillin (B372448). The synthesis is achieved through a Williamson ether synthesis, a robust and widely used method for preparing ethers. This reaction involves the O-alkylation of the phenolic hydroxyl group of vanillin with 1-bromobutane (B133212) in the presence of a base. This application note is intended for researchers in organic chemistry, medicinal chemistry, and materials science who require a reliable method for preparing this versatile benzaldehyde (B42025) derivative.

Introduction

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a readily available and inexpensive starting material derived from natural sources or produced synthetically. Its derivatives are of significant interest in the pharmaceutical, fragrance, and flavor industries. The title compound, this compound, is a key intermediate for more complex molecular targets. The synthesis described herein utilizes the Williamson ether synthesis, an SN2 reaction where an alkoxide reacts with a primary alkyl halide.[1][2] This method is efficient and generally proceeds with high yields, making it suitable for both laboratory and potential scale-up operations.

Reaction Principle and Scheme

The synthesis proceeds by deprotonating the phenolic hydroxyl group of vanillin using a mild base, such as potassium carbonate (K₂CO₃), to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the primary carbon of 1-bromobutane in a classic SN2 displacement, yielding the desired ether product, this compound, and potassium bromide as a byproduct.

Reaction Scheme:

Experimental Protocol

3.1 Materials and Reagents

-

Vanillin (C₈H₈O₃, M.W. 152.15 g/mol )

-

1-Bromobutane (C₄H₉Br, M.W. 137.02 g/mol )

-

Anhydrous Potassium Carbonate (K₂CO₃, M.W. 138.21 g/mol )

-

Butan-2-one (Methyl Ethyl Ketone, MEK) or Acetone

-

Diethyl Ether or Ethyl Acetate (B1210297)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Standard thin-layer chromatography (TLC) supplies (e.g., silica (B1680970) gel plates, developing chamber, UV lamp)

3.2 Equipment

-

Round-bottom flask (100 mL or 250 mL)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Vacuum filtration apparatus

3.3 Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add vanillin (10.0 g, 65.7 mmol) and anhydrous potassium carbonate (11.7 g, 84.7 mmol, ~1.3 eq).

-

Solvent Addition: Add 100 mL of butan-2-one to the flask.

-

Initial Heating: Heat the suspension to 60°C and stir for 30 minutes to facilitate the formation of the potassium phenoxide salt.

-

Alkylation: Add 1-bromobutane (9.9 g, 72.3 mmol, ~1.1 eq) to the reaction mixture using a dropping funnel or syringe.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-90°C) for 3-4 hours.[3] The progress of the reaction should be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system) until the vanillin spot has been consumed.

-

Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium bromide byproduct using vacuum filtration and wash the solid cake with a small amount of butan-2-one or acetone.

-

Solvent Removal: Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator.

-

Work-up: Dissolve the resulting crude oil/solid in 100 mL of diethyl ether or ethyl acetate. Transfer the solution to a separatory funnel and wash with 5% aqueous sodium hydroxide (B78521) (2 x 50 mL) to remove any unreacted vanillin, followed by deionized water (2 x 50 mL), and finally with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

3.4 Purification The crude this compound can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel if necessary.

Data Presentation

Table 1: Reagent and Reaction Parameters

| Parameter | Value |

| Starting Material | Vanillin |

| Alkylating Agent | 1-Bromobutane |

| Base | Anhydrous Potassium Carbonate (K₂CO₃) |

| Solvent | Butan-2-one (MEK) |

| Molar Ratio (Vanillin:Base:Alkyl Halide) | 1 : 1.3 : 1.1 |

| Reaction Temperature | Reflux (~80-90 °C) |

| Reaction Time | 3-4 hours[3] |

| Theoretical Yield | 13.68 g |

| Product Characteristics | |

| Product Name | This compound |

| Molecular Formula | C₁₂H₁₆O₃ |

| Molecular Weight | 208.25 g/mol [4] |

| Appearance | White to pale yellow crystalline solid |

| Expected Yield | 85-95% |

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 9.85 (s, 1H, -CHO)

-

δ 7.42 (m, 2H, Ar-H)

-

δ 6.95 (d, 1H, Ar-H)

-

δ 4.10 (t, 2H, -O-CH₂-)

-

δ 3.90 (s, 3H, -OCH₃)

-

δ 1.85 (m, 2H, -CH₂-)

-

δ 1.50 (m, 2H, -CH₂-)

-

δ 1.00 (t, 3H, -CH₃)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 191.0, 154.0, 150.0, 130.0, 126.5, 112.0, 109.5, 69.0, 56.0, 31.0, 19.2, 13.8.

-

-

FT-IR (KBr, cm⁻¹):

Visualizations

Caption: Figure 1: A flowchart illustrating the key stages of the synthesis, from starting materials to the final purified product.

Caption: Figure 2: The mechanism involves deprotonation of vanillin followed by an SN2 attack on the alkyl halide.

References

Application Notes: Williamson Ether Synthesis of 4-Butoxy-3-methoxybenzaldehyde

Introduction

4-Butoxy-3-methoxybenzaldehyde, a derivative of vanillin (B372448), is a valuable organic intermediate used in the synthesis of various compounds in the pharmaceutical and flavor industries. The Williamson ether synthesis is a classic, robust, and widely employed method for preparing ethers.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion, generated by deprotonating a phenol (B47542) with a base, attacks an alkyl halide.[1][2][3] This application note provides a detailed protocol for the synthesis of this compound from vanillin (4-hydroxy-3-methoxybenzaldehyde) and 1-bromobutane (B133212).

Reaction Scheme

The synthesis involves the O-alkylation of the hydroxyl group of vanillin with 1-bromobutane in the presence of a base, as depicted below:

Figure 1: Synthesis of this compound from Vanillin and 1-Bromobutane.

Data Presentation

The physical and chemical properties of the key substances involved in this synthesis are summarized below.

Table 1: Properties of Reactants and Product

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Role |

| Vanillin | C₈H₈O₃ | 152.15 | Starting Material |

| 1-Bromobutane | C₄H₉Br | 137.02 | Alkylating Agent |

| Potassium Carbonate | K₂CO₃ | 138.21 | Base |

| Acetone (B3395972) | C₃H₆O | 58.08 | Solvent |

| This compound | C₁₂H₁₆O₃ | 208.25[4] | Product |

Table 2: Summary of Experimental Parameters

| Parameter | Value | Notes |

| Reagents | ||

| Vanillin | 1.0 equivalent | |

| 1-Bromobutane | 1.2 equivalents | A slight excess ensures complete reaction of the vanillin. |

| Potassium Carbonate | 2.0 equivalents | Acts as the base to form the phenoxide. |

| Reaction Conditions | ||

| Solvent | Anhydrous Acetone | A polar aprotic solvent suitable for SN2 reactions. |

| Temperature | Reflux (~56 °C) | To ensure a reasonable reaction rate. |

| Reaction Time | 3 - 4 hours | Progress should be monitored by Thin-Layer Chromatography (TLC). |

Experimental Protocol

This protocol is adapted from established Williamson ether synthesis procedures for analogous compounds.[3][5]

Materials and Reagents

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

1-Bromobutane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Deionized Water

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

TLC plates (silica gel 60 F₂₅₄)

-

Ethyl acetate/Hexane mixture for TLC elution

Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel (250 mL)

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve vanillin (e.g., 5.0 g, 32.8 mmol, 1.0 eq) in 50 mL of anhydrous acetone.

-

Addition of Base: To the stirred solution, add anhydrous potassium carbonate (e.g., 9.0 g, 65.6 mmol, 2.0 eq). Stir the resulting suspension vigorously at room temperature for 15 minutes.

-

Addition of Alkyl Halide: Add 1-bromobutane (e.g., 4.2 mL, 39.4 mmol, 1.2 eq) dropwise to the reaction mixture using a syringe or dropping funnel.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 3-4 hours. Monitor the reaction's progress by TLC (e.g., using a 3:7 ethyl acetate/hexane eluent), observing the disappearance of the vanillin spot.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate using a Büchner funnel and wash the solid cake with a small amount of acetone (2 x 10 mL).

-

Extraction: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone. Dissolve the resulting oily residue in 50 mL of diethyl ether and transfer it to a separatory funnel.

-

Washing: Wash the organic layer sequentially with deionized water (2 x 30 mL) and then with brine (1 x 30 mL) to remove any remaining inorganic impurities.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the diethyl ether under reduced pressure to yield the crude this compound, which should be a pale yellow oil or a low-melting solid.

-

Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Safety Precautions

-

Perform all operations in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

1-Bromobutane is a lachrymator and is harmful if inhaled or swallowed. Handle with care.

-

Acetone and diethyl ether are highly flammable. Avoid open flames and sparks.

Visualization of Experimental Workflow

The logical flow of the synthesis protocol is illustrated in the diagram below.

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Purification of 4-Butoxy-3-methoxybenzaldehyde by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals